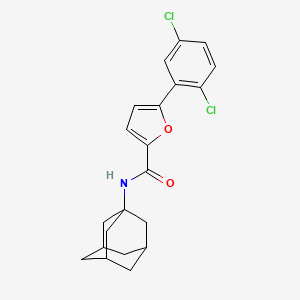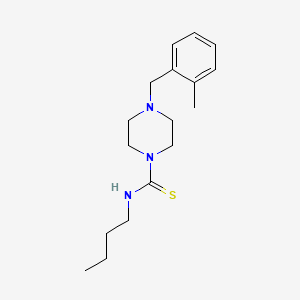
(5Z)-5-(pyridin-3-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-(pyridin-3-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydrofuran ring, and a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(pyridin-3-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of pyridine-3-carbaldehyde with a suitable thioxoimidazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(pyridin-3-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the thioxoimidazolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: N-bromosuccinimide (NBS), phosphorus tribromide (PBr3); reactions are conducted in solvents such as chloroform or dichloromethane.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to various reduced forms of the original compound.
Scientific Research Applications
(5Z)-5-(pyridin-3-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-(pyridin-3-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(pyridin-2-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one
- (5Z)-5-(pyridin-4-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one
- (5Z)-5-(pyridin-3-ylmethylidene)-3-(tetrahydrofuran-3-ylmethyl)-2-thioxoimidazolidin-4-one
Uniqueness
What sets (5Z)-5-(pyridin-3-ylmethylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxoimidazolidin-4-one apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, such as enhanced binding affinity to certain enzymes or improved stability under physiological conditions.
Properties
Molecular Formula |
C14H15N3O2S |
|---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
(5Z)-3-(oxolan-2-ylmethyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H15N3O2S/c18-13-12(7-10-3-1-5-15-8-10)16-14(20)17(13)9-11-4-2-6-19-11/h1,3,5,7-8,11H,2,4,6,9H2,(H,16,20)/b12-7- |
InChI Key |
NEFHVRBYQKUJDK-GHXNOFRVSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=CN=CC=C3)/NC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CN=CC=C3)NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10944055.png)
![N'-[(E)-(3-methylthiophen-2-yl)methylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide](/img/structure/B10944062.png)
![3-methyl-7-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-N-(2-methylpropyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide](/img/structure/B10944064.png)

![11-(1,1,2,2,3,3,3-heptafluoropropyl)-13-methyl-5-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10944081.png)
![(2Z)-5-(2-chlorophenyl)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10944089.png)
![1-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B10944097.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylnaphthalene-2-sulfonamide](/img/structure/B10944103.png)
![7-(2,4-Dichlorophenyl)-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10944107.png)
![7-(Difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10944112.png)
![Cyclopenta[a]fluorene-4,10-dione, 1-phenyl-5,5a-dihydro-1H-1,2,5,10a-tetraaza-](/img/structure/B10944117.png)
![N-(2,4-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B10944124.png)
![4-iodo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10944128.png)

